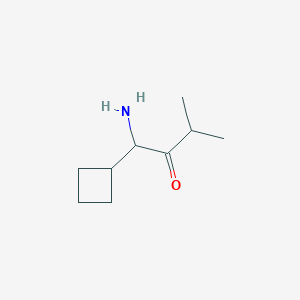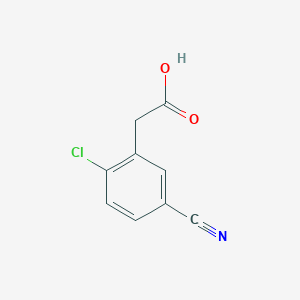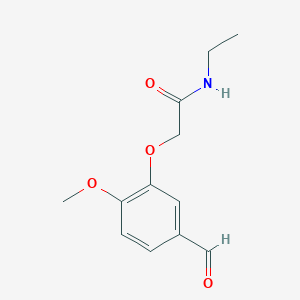
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 2-(5-formyl-2-methoxyphenoxy)acetic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: N-ethyl-2-(5-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-ethyl-2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: N-ethyl-2-(5-bromo-2-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide is unique due to its specific structural features, such as the position of the formyl and methoxy groups on the phenoxy ring.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-11-6-9(7-14)4-5-10(11)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
Clé InChI |
DAFAAGMCORDKGG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)COC1=C(C=CC(=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


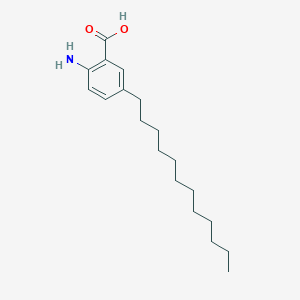
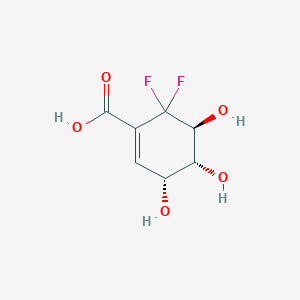
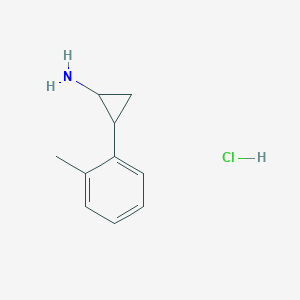

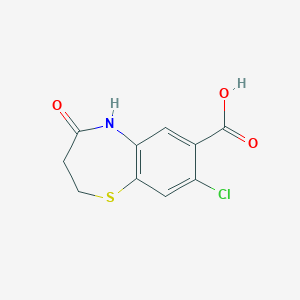
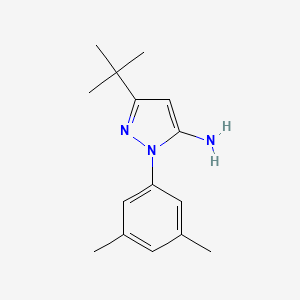
![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)
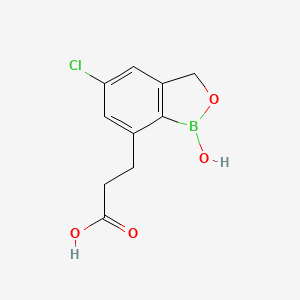
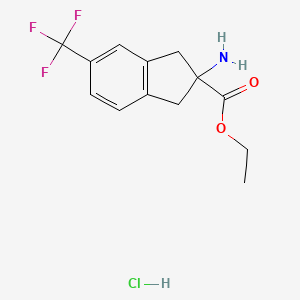
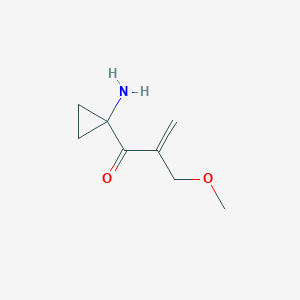
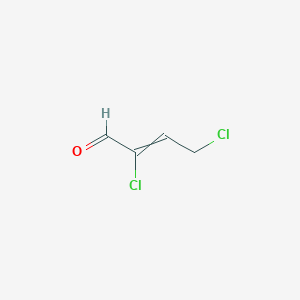
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
